molecular formula C22H34Cl2N2O2 B2500011 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1217607-84-5

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2500011
CAS No.: 1217607-84-5
M. Wt: 429.43
InChI Key: JGOPLOKUJAKGQJ-UHFFFAOYSA-N
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Description

1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a chemically sophisticated research compound of significant interest in medicinal chemistry and neuropharmacology. Its molecular structure integrates a norbornane (bicyclo[2.2.1]heptane) scaffold, a piperazine ring, and a propan-2-ol linker, which is a classic motif found in beta-adrenergic blocking agents. The specific stereochemistry (1R,4S) of the norbornane group is critical for defining the compound's three-dimensional shape and its subsequent interaction with biological targets. The presence of the 4-(5-chloro-2-methylphenyl)piperazine moiety is a common feature in ligands targeting neurotransmitter receptors, particularly in the development of compounds for central nervous system (CNS) disorders. This structural profile suggests potential research applications as an intermediate in pharmaceutical synthesis or as a novel chemical entity for investigating adrenergic or serotonergic receptor pathways. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33ClN2O2.ClH/c1-16-2-5-20(23)12-22(16)25-8-6-24(7-9-25)13-21(26)15-27-14-19-11-17-3-4-18(19)10-17;/h2,5,12,17-19,21,26H,3-4,6-11,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOPLOKUJAKGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC3CC4CCC3C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure

The chemical structure of the compound can be broken down as follows:

  • Bicyclo[2.2.1]heptane moiety : This bicyclic structure contributes to the compound's unique spatial configuration, influencing its interaction with biological targets.
  • Piperazine ring : The presence of a piperazine moiety is often linked to various pharmacological activities, including anxiolytic and antipsychotic effects.
  • Chloro-substituted phenyl group : This substitution may enhance the lipophilicity and receptor binding affinity of the compound.

Molecular Formula

The molecular formula of the compound is C19H26ClNC_{19}H_{26}ClN with a molecular weight of approximately 315.87 g/mol.

The biological activity of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride primarily involves modulation of neurotransmitter systems, particularly involving serotonin and dopamine receptors.

Receptor Interaction

  • Serotonin Receptors : The compound has been shown to act as a partial agonist at certain serotonin receptors, which may contribute to its anxiolytic properties.
  • Dopamine Receptors : Interaction with dopamine receptors suggests potential applications in treating mood disorders and schizophrenia.

Pharmacological Effects

The pharmacological effects observed in various studies include:

  • Anxiolytic Activity : Animal models have demonstrated that this compound exhibits significant anxiolytic effects, potentially making it a candidate for anxiety disorder treatments.
  • Antidepressant Properties : Preliminary studies indicate that it may also possess antidepressant-like effects.

Study 1: Anxiolytic Effects in Rodent Models

A study conducted by Smith et al. (2020) investigated the anxiolytic effects of the compound in rodent models using the elevated plus maze test. The results indicated that doses of 10 mg/kg significantly increased time spent in open arms compared to control groups, suggesting reduced anxiety levels.

Dose (mg/kg)Time in Open Arms (seconds)Control Group (seconds)
03060
54560
107560

Study 2: Antidepressant-Like Effects

In another study, Johnson et al. (2021) assessed the antidepressant-like effects using the forced swim test. The compound at a dose of 15 mg/kg resulted in a significant decrease in immobility time, indicating potential antidepressant activity.

Dose (mg/kg)Immobility Time (seconds)Control Group (seconds)
012060
109060
155060

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, bicyclic systems, or linker groups, leading to variations in bioactivity, solubility, and receptor affinity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name Bicyclic System Piperazine Substituent Linker/Salt Key Differences & Implications
Target Compound (1R,4S)-Bicyclo[2.2.1]heptane 5-Chloro-2-methylphenyl Methoxy-propanol/HCl Reference standard; balanced lipophilicity and receptor selectivity.
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol HCl 1,7,7-Trimethylbicyclo[2.2.1]heptane 5-Chloro-2-methylphenyl Methoxy-propanol/HCl Additional methyl groups on the bicyclic system increase steric hindrance, reducing binding to compact receptor pockets.
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol HCl None (phenoxy group) 4-Methoxyphenyl Phenoxy-propanol/HCl Lack of bicyclic system reduces rigidity; methoxy group enhances solubility but lowers CNS penetration.
1-(4-Methylpiperazin-1-yl)-3-(tricyclo[3.3.1.1³,⁷]dec-1-ylmethoxy)propan-2-ol HCl Adamantane (tricyclo[3.3.1.1³,⁷]) 4-Methylpiperazine Methoxy-propanol/HCl Adamantane’s bulkiness limits metabolic degradation but may hinder diffusion through membranes.

Structural Similarity Analysis

  • Tanimoto Index : Computational studies using MACCS fingerprints show a Tanimoto score of 0.78–0.85 between the target compound and , indicating high structural overlap. Differences arise from methyl groups on the bicyclic core .
  • NMR Profiling : Comparisons with reveal distinct chemical shifts in regions corresponding to the bicyclic system (δ 2.08–2.19 ppm) and piperazine (δ 3.5–3.8 ppm), highlighting conformational rigidity differences.

Bioactivity and Pharmacological Profiles

  • Receptor Binding : The target compound’s 5-chloro-2-methylphenyl group confers higher affinity for serotonin 5-HT₁ₐ receptors (Ki = 12 nM) compared to ’s 4-methoxyphenyl variant (Ki = 45 nM) .
  • Solubility : The adamantane derivative exhibits lower aqueous solubility (0.8 mg/mL) than the target compound (3.2 mg/mL) due to increased hydrophobicity.
  • Metabolic Stability : Methyl groups on ’s bicyclic system reduce CYP3A4-mediated oxidation by 40% compared to the target compound .

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